molecular formula C16H14N4O2S B2916874 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775320-63-2

4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2916874
CAS No.: 1775320-63-2
M. Wt: 326.37
InChI Key: JFWDODPUXWKGKM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a pyridin-2-yl group and at position 2 with a 2-(thiophen-2-yl)ethylamino moiety. Its structure suggests applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrimidine derivatives in such roles .

Properties

IUPAC Name

4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWDODPUXWKGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the thiophene group: This can be done using nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.

    Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully or partially reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Drug Discovery: The compound might be investigated for its potential as a therapeutic agent due to its heterocyclic structure.

    Biological Probes: It could be used as a probe to study biological processes or as a building block for more complex molecules.

Medicine

    Pharmacology: Research might focus on its activity against specific biological targets, such as enzymes or receptors.

    Diagnostics: Potential use in diagnostic assays or imaging.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s unique combination of a pyridin-2-yl group, thiophene-based ethylamino side chain, and carboxylic acid distinguishes it from analogs. Below is a comparative analysis with select derivatives:

Table 1: Structural and Functional Comparison

Compound Name Position 2 Substituent Position 4 Substituent Carboxylic Acid (Position 5) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(Thiophen-2-yl)ethylamino Pyridin-2-yl Yes ~350 (estimated) Potential kinase inhibition; moderate logP (predicted)
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11) Ethoxycarbonyl Pyridin-2-yl Yes 275.25 Higher logP (ester form); prodrug potential
LY2409881 hydrochloride Benzo[b]thiophene-4-carboxamide Chloro-substituted Yes (amide derivative) 485.04 Kinase inhibitor (clinical candidate); steric bulk reduces solubility
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio Amino Yes 215.25 High lipophilicity; limited solubility
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl Trifluoromethyl Yes 207.12 Enhanced metabolic stability (electron-withdrawing group)

Detailed Analysis

Position 2 Substituent Target Compound: The 2-(thiophen-2-yl)ethylamino group introduces a sulfur-containing heterocycle, enabling π-π stacking and moderate hydrophobicity. Compared to ethoxycarbonyl (compound 11), this substituent may enhance target binding through hydrogen bonding . Ethylthio Group (): Less basic than ethylamino, reducing hydrogen-bonding capacity but increasing lipophilicity .

Derivatives with trifluoromethyl groups () prioritize metabolic stability over binding flexibility .

Carboxylic Acid at Position 5

  • The acid group enhances solubility and enables salt formation, contrasting with ester or amide derivatives (e.g., LY2409881) that may require metabolic activation .

Biological Activity

4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine core substituted with a pyridine and a thiophene moiety, contributing to its diverse biological activities. The structural formula can be depicted as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Inhibition of Enzyme Activity

Research has shown that this compound exhibits significant inhibitory effects on various enzymes. Specifically, it has been identified as a potent inhibitor of the enzyme MDM2, which plays a crucial role in tumor suppression by regulating p53 activity. In vitro studies demonstrated that this compound has an inhibition constant (K_i) of less than 1 nM, indicating strong binding affinity to MDM2 .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on the interaction between compounds similar to this compound and the PA-PB1 interface of the influenza A virus polymerase. It was found that certain derivatives could disrupt viral replication at micromolar concentrations, although the specific activity of this compound requires further exploration .

Anticancer Properties

In addition to its enzyme inhibition capabilities, this compound has shown promising anticancer properties. Studies have indicated that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • MDM2 Inhibition : The compound binds to MDM2, preventing it from interacting with p53, thereby allowing p53 to exert its tumor-suppressive effects.
  • Antiviral Mechanism : By disrupting protein-protein interactions crucial for viral replication, the compound can inhibit the function of viral polymerases.
  • Apoptotic Pathways : The activation of intrinsic apoptotic pathways leads to increased cell death in cancerous cells.

Case Studies and Research Findings

StudyFindings
Study on MDM2 InhibitionCompound showed K_i < 1 nM against MDM2; significant potential for cancer therapy .
Influenza Virus StudyDisruption of PA-PB1 interaction; showed antiviral activity in micromolar range .
Anticancer ActivityInduced apoptosis through caspase activation in various cancer cell lines .

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